Cas no 118414-59-8 (5-Chloro-1-(4-chlorophenyl)methyl-3-(phenylthio)-1H-indole-2-carboxylic Acid)

118414-59-8 structure
Nom du produit:5-Chloro-1-(4-chlorophenyl)methyl-3-(phenylthio)-1H-indole-2-carboxylic Acid
5-Chloro-1-(4-chlorophenyl)methyl-3-(phenylthio)-1H-indole-2-carboxylic Acid Propriétés chimiques et physiques
Nom et identifiant
-
- 1H-Indole-2-carboxylicacid, 5-chloro-1-[(4-chlorophenyl)methyl]-3-(phenylthio)-
- 5-CHLORO-1-[(4-CHLOROPHENYL)METHYL]-3-(PHENYLTHIO)-1H-INDOLE-2-CARBOXYLIC ACID
- 5-chloro-1-[(4-chlorophenyl)methyl]-3-phenylsulfanylindole-2-carboxylic acid
- NTZDPA
- NZA
- HMS3268N03
- J-003750
- 5-chloro-1-[(4-chlorophenyl)methyl]-3-(phenylsulfanyl)-1H-indole-2-carboxylic acid
- Q27088095
- AKOS024456957
- 5-Chloro-1-(4-Chlorobenzyl)-3-(Phenylthio)-1h-Indole-2-Carboxylic Acid
- GTPL2699
- HMS3677G21
- 5-chloro-1-((4-chlorophenyl)methyl)-3-(phenylthio)-1h-indole-2-carboxylic acid
- BRD-K54708045-001-01-3
- SCHEMBL6709652
- BDBM50173365
- HY-108569
- 5-chloro-1-(4-chlorobenzyl)-3-(phenylsulfanyl)-1H-indole-2-carboxylic acid
- 5-Chloro-1-(4-Chlorobenzyl)-3-(Phenylthio)-1h-Indole-2-CarboxylicAcid
- 5-Chloro-1-(4-chloro-benzyl)-3-phenylsulfanyl-1H-indole-2-carboxylic acid
- NCGC00092313-03
- DTXSID40433292
- CHEMBL370152
- HMS3413G21
- NCGC00092313-01
- 118414-59-8
- CS-0029181
- DTXCID50384120
- DB-325289
- NCGC00092313-02
- GLXC-02324
- 5-chloro-1-((4-chlorophenyl)methyl)-3-(phenylsulfanyl)-1H-indole-2-carboxylic acid
- BRD-K54708045-001-02-1
- 5-Chloro-1-(4-chlorophenyl)methyl-3-(phenylthio)-1H-indole-2-carboxylic Acid
-
- MDL: MFCD06798322
- Piscine à noyau: InChI=1S/C22H15Cl2NO2S/c23-15-8-6-14(7-9-15)13-25-19-11-10-16(24)12-18(19)21(20(25)22(26)27)28-17-4-2-1-3-5-17/h1-12H,13H2,(H,26,27)
- La clé Inchi: VUPOTURDKDMIGQ-UHFFFAOYSA-N
- Sourire: ClC1=CC=C2C(C(SC3C=CC=CC=3)=C(C(O)=O)N2CC2C=CC(Cl)=CC=2)=C1
Propriétés calculées
- Qualité précise: 427.02000
- Masse isotopique unique: 427.0200553g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 28
- Nombre de liaisons rotatives: 5
- Complexité: 537
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 6.8
- Surface topologique des pôles: 67.5Ų
Propriétés expérimentales
- Dense: 1.37
- Point d'ébullition: 628.9°Cat760mmHg
- Point d'éclair: 334.2°C
- Indice de réfraction: 1.672
- Solubilité: DMSO: soluble15mg/mL, clear
- Le PSA: 67.53000
- Le LogP: 6.84580
5-Chloro-1-(4-chlorophenyl)methyl-3-(phenylthio)-1H-indole-2-carboxylic Acid Informations de sécurité
-
Symbolisme:
- Mot signal:Danger
- Description des dangers: H301
- Déclaration d'avertissement: P301+P310
- Numéro de transport des marchandises dangereuses:UN 2811 6.1 / PGIII
- Wgk Allemagne:3
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:2-8°C
5-Chloro-1-(4-chlorophenyl)methyl-3-(phenylthio)-1H-indole-2-carboxylic Acid PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Chemenu | CM267890-1g |
5-Chloro-1-(4-chlorobenzyl)-3-(phenylthio)-1H-indole-2-carboxylic acid |
118414-59-8 | 95% | 1g |
$929 | 2022-06-14 | |
Biosynth | TEA41459-5 mg |
nTZDpa |
118414-59-8 | 5mg |
Please enquire | 2023-01-02 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-204140-10mg |
nTZDpa, |
118414-59-8 | ≥98% | 10mg |
¥1091.00 | 2023-09-05 | |
TRC | C365800-10mg |
5-Chloro-1-[(4-chlorophenyl)methyl]-3-(phenylthio)-1H-indole-2-carboxylic Acid |
118414-59-8 | 10mg |
$ 167.00 | 2023-04-18 | ||
Alichem | A199006745-5g |
5-Chloro-1-(4-chlorobenzyl)-3-(phenylthio)-1H-indole-2-carboxylic acid |
118414-59-8 | 95% | 5g |
$2453.00 | 2023-09-04 | |
SHENG KE LU SI SHENG WU JI SHU | sc-204140A-50 mg |
nTZDpa, |
118414-59-8 | ≥98% | 50mg |
¥4,851.00 | 2023-07-11 | |
Chemenu | CM267890-1g |
5-Chloro-1-(4-chlorobenzyl)-3-(phenylthio)-1H-indole-2-carboxylic acid |
118414-59-8 | 95% | 1g |
$790 | 2021-08-18 | |
Biosynth | TEA41459-10 mg |
nTZDpa |
118414-59-8 | 10mg |
Please enquire | 2023-01-02 | ||
Chemenu | CM267890-5g |
5-Chloro-1-(4-chlorobenzyl)-3-(phenylthio)-1H-indole-2-carboxylic acid |
118414-59-8 | 95% | 5g |
$2085 | 2021-08-18 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci8366-10mg |
nTZDpa |
118414-59-8 | 98% | 10mg |
¥1376.00 | 2023-09-09 |
5-Chloro-1-(4-chlorophenyl)methyl-3-(phenylthio)-1H-indole-2-carboxylic Acid Littérature connexe
-
Cassandra L. Schrank,Ingrid K. Wilt,Carlos Monteagudo Ortiz,Brittney A. Haney,William M. Wuest RSC Med. Chem. 2021 12 1312
118414-59-8 (5-Chloro-1-(4-chlorophenyl)methyl-3-(phenylthio)-1H-indole-2-carboxylic Acid) Produits connexes
- 1131594-59-6(3-Bromo-4-((2-methylpiperidin-1-yl)methyl)benzoic acid)
- 10022-70-5(Sodium Hypochlorite Pentahydrate)
- 2199141-40-5((1R)-3,3-Difluorocyclohexanamine;hydrochloride)
- 2228994-93-0(3-amino-2-(2,6-difluorophenyl)-2-methylpropan-1-ol)
- 1361764-98-8(Ethyl 2-(aminomethyl)-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-acetate)
- 2171739-03-8(1-(3-Oxobutanoyl)azetidine-2-carboxamide)
- 2171889-64-6(3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidomethyl}oxolane-2-carboxylic acid)
- 1207009-57-1(5-(4-bromophenyl)-1-(4-fluorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-1H-imidazole)
- 1849208-72-5(Sodium 5-fluoropyridine-3-sulfinate)
- 897610-87-6(N-(2-{4-(4-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)furan-2-carboxamide)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:118414-59-8)5-Chloro-1-(4-chlorophenyl)methyl-3-(phenylthio)-1H-indole-2-carboxylic Acid

Pureté:99%
Quantité:1g
Prix ($):840